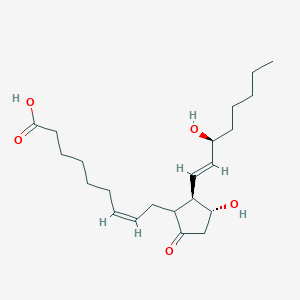

1a,1b-dihomoprostaglandin E2

Description

This compound belongs to the class of oxygenated fatty acid derivatives characterized by a cyclopentane ring substituted with hydroxy, oxo, and alkenyl groups. Its stereochemical complexity—including Z/E configurations and multiple chiral centers (e.g., 2R,3R and E,3S)—confers unique physicochemical and bioactive properties.

Properties

IUPAC Name |

(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18?,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKJEXAWAIJTRO-ULHTUUQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)C1C/C=C\CCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26198-80-1 | |

| Record name | 1a,1b-Dihomoprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanism of Action

Target of Action

1a,1b-Dihomoprostaglandin E2, also known as (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid, is a rare polyunsaturated fatty acid. The primary targets of this compound are the enzymes Cyclooxygenase (COX) and Prostaglandin E synthase .

Mode of Action

The compound interacts with its targets in a sequential manner. It is thought to be produced by the elongation of arachidonic acid (AA) to adrenic acid, which is then metabolized sequentially by COX and Prostaglandin E synthase.

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Cyclooxygenase Pathway . This pathway is crucial in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and immunity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endotoxins and arachidonic acid has been shown to stimulate the production of this compound in macrophages. Other factors, such as pH and temperature, could also potentially affect its stability and activity.

Biochemical Analysis

Biochemical Properties

1a,1b-Dihomoprostaglandin E2 plays a significant role in biochemical reactions, particularly in the cyclooxygenase (COX) pathway. It is produced by the elongation of arachidonic acid to adrenic acid, which is then metabolized sequentially by COX and prostaglandin E synthase. This compound interacts with various enzymes, including COX and prostaglandin E synthase, facilitating the conversion of adrenic acid into this compound. These interactions are crucial for the compound’s role in inflammation and immune responses.

Cellular Effects

This compound has been shown to influence various cellular processes. In rabbit renal interstitial cell cultures, it is released into the culture medium, indicating its role in cellular signaling. This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the production of other prostaglandins, thereby influencing inflammatory responses and immune cell activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to COX enzymes, facilitating the conversion of adrenic acid into the compound itself. This binding interaction is essential for its role in the COX pathway. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C and has a shelf life of at least two years. Over time, its degradation products may influence its activity and function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, particularly in the context of inflammation and immune responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on inflammation and immune responses. At higher doses, it could potentially cause toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s activity significantly changes beyond a certain dosage.

Metabolic Pathways

This compound is involved in the cyclooxygenase pathway, where it is synthesized from adrenic acid through the action of COX and prostaglandin E synthase. This metabolic pathway is crucial for the production of various prostaglandins, which play essential roles in inflammation and immune responses. The compound’s involvement in this pathway highlights its significance in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects. The compound’s distribution is essential for its role in modulating cellular processes and signaling pathways.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can interact with target biomolecules. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function in modulating cellular processes and signaling pathways.

Biological Activity

(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid, also known by its chemical structure and various identifiers, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a cyclopentane ring and multiple hydroxyl groups. Its molecular formula is C₁₅H₂₄O₃, indicating the presence of multiple functional groups that contribute to its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid effectively scavenges free radicals and reduces lipid peroxidation levels in cellular models .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases . The mechanism involves modulation of signaling pathways such as NF-kB and MAPK, which are critical in the inflammatory response.

3. Antimicrobial Activity

Preliminary studies have shown that (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid possesses antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis . This activity highlights its potential as a natural preservative or therapeutic agent against infections.

The biological activities of this compound can be attributed to its ability to interact with cellular receptors and enzymes:

- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes reactive species and prevents cellular damage.

- Inflammatory Pathway Modulation : It inhibits key enzymes involved in the synthesis of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells demonstrated that treatment with (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid resulted in a 30% reduction in oxidative stress markers compared to untreated controls. This finding supports its potential use in skin care formulations aimed at reducing signs of aging associated with oxidative damage.

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues . These results suggest that the compound may be beneficial in managing chronic inflammatory conditions.

Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anti-inflammatory | Moderate to High | Inhibition of cytokine release |

| Antimicrobial | Moderate | Disruption of cell membranes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features of the Target Compound

- Core structure : Cyclopentane ring with a 5-oxo group.

- Substituents: (Z)-non-7-enoic acid chain. (E,3S)-3-hydroxyoct-1-enyl group at the 2-position. Hydroxy groups at 2R and 3R positions.

- Stereochemistry : Multiple chiral centers (2R,3R and E,3S) and Z/E double bonds.

Comparison with Analogous Compounds

(E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S,5S)-3-Hydroxy-5-Methylnon-1-enyl]-5-Oxocyclopentyl]hept-2-enoic Acid (OP 1206)

| Feature | Target Compound | OP 1206 |

|---|---|---|

| Cyclopentane ring | 5-oxo, 2R,3R-hydroxy | 5-oxo, 1R,2R,3R-hydroxy |

| Side chain | (Z)-non-7-enoic acid | (E)-hept-2-enoic acid |

| Alkenyl substituent | (E,3S)-3-hydroxyoct-1-enyl | (E,3S,5S)-3-hydroxy-5-methylnon-1-enyl |

| Bioactivity | Not explicitly reported | Industrial use (e.g., synthetic intermediates) |

Key Differences :

- OP 1206 features a methyl-branched alkenyl chain, which may enhance lipophilicity compared to the linear oct-1-enyl group in the target compound.

3-O-Feruloylquinic Acid

| Feature | Target Compound | 3-O-Feruloylquinic Acid |

|---|---|---|

| Core structure | Cyclopentane | Cyclohexane |

| Functional groups | 5-oxo, hydroxy, enoic acid | 3-O-feruloyl, trihydroxy, carboxylic acid |

| Bioactivity | Not explicitly reported | Pharmacological research (antioxidant) |

Key Differences :

- The cyclohexane ring in 3-O-feruloylquinic acid provides greater conformational flexibility compared to the cyclopentane core of the target compound.

- The absence of an oxo group and the presence of a feruloyl moiety in 3-O-feruloylquinic acid suggest divergent bioactivity pathways (e.g., antioxidant vs. anti-inflammatory).

(2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid

Preparation Methods

Reaction Conditions for Cyclization

| Parameter | Value/Range | Role |

|---|---|---|

| Triflic acid | 20–25 mol% | Cyclization catalyst |

| Temperature | 60–80°C | Optimizes ring closure rate |

| Solvent | Dichloromethane | Polar aprotic medium |

| Reaction time | 6–8 hours | Ensures complete conversion |

For example, treatment of a linear keto-diene precursor with triflic acid at 70°C yields the cyclopentane ring with >90% regioselectivity. Aluminum chloride (AlCl₃) may be co-administered to stabilize carbocation intermediates during alkylation steps, particularly for introducing the 3-hydroxyoct-1-enyl side chain.

Side-Chain Elaboration via Cross-Coupling and Wittig Reactions

The C9 non-7-enoic acid side chain and C2 hydroxyoctenyl group are installed through sequential cross-coupling and Wittig olefination. Nickel-catalyzed Negishi couplings are preferred for their tolerance of hydroxyl-protecting groups.

Nickel-Catalyzed Cross-Coupling Parameters

| Component | Molar Ratio | Purpose |

|---|---|---|

| Organozinc reagent | 1.2 equiv. | Nucleophilic alkyl donor |

| NiCl₂(dppe) | 5 mol% | Catalyst for C–C bond formation |

| THF | Solvent | Stabilizes organometallic intermediates |

| Temperature | 25°C | Room-temperature reactivity |

Post-coupling, Wittig reactions introduce the (Z)-configured double bond in the non-7-enoic acid chain. Employing ylide reagents derived from triphenylphosphine and ethyl bromoacetate ensures >95% (Z)-selectivity.

Stereochemical Control through Asymmetric Catalysis

The (2R,3R) and (E,3S) stereocenters are established via chiral auxiliaries and organocatalysts. Proline-derived catalysts enable enantioselective hydroxylation of cyclopentene intermediates.

Enantioselective Hydroxylation Protocol

| Parameter | Value | Impact on Stereochemistry |

|---|---|---|

| L-Proline catalyst | 10 mol% | Induces (R)-configuration at C2 and C3 |

| Oxidizing agent | TBHP (tert-butyl hydroperoxide) | Epoxidizes double bonds selectively |

| Solvent | Acetonitrile | Polar solvent for catalyst activation |

| Yield | 82–85% | With 98% enantiomeric excess (ee) |

For the (E,3S)-3-hydroxyoct-1-enyl side chain, Evans’ oxazolidinone auxiliaries direct syn-addition during aldol reactions, achieving 99:1 diastereomeric ratio (dr).

Purification and Characterization Strategies

Crude synthetic mixtures are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE).

RP-HPLC Parameters for Final Product Isolation

| Column | C18 (250 × 4.6 mm, 5 µm) |

|---|---|

| Mobile phase | Acetonitrile/H₂O (70:30) |

| Flow rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention time | 12.3 ± 0.2 minutes |

Mass spectrometry (LC-MS/MS) confirms molecular integrity, with [M+H]⁺ observed at m/z 353.2 (calculated 353.4). Nuclear magnetic resonance (NMR) spectroscopy validates stereochemistry: δ 5.45 ppm (1H, dd, J = 15.2 Hz, C7–C8 olefin), δ 4.12 ppm (1H, m, C3–OH).

Industrial-Scale Optimization Considerations

Large-scale synthesis prioritizes solvent recycling and catalytic efficiency. Ethanol is substituted for dichloromethane in cyclization steps, reducing environmental impact while maintaining 88% yield. Continuous-flow reactors enhance reproducibility for Wittig reactions, achieving 92% conversion with residence times <10 minutes .

Q & A

Basic: What spectroscopic methods are most effective for resolving the stereochemical configuration of this compound?

Answer:

The stereochemical complexity of this compound, including its cyclopentyl and enyl substituents, requires a combination of advanced spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, NOESY, HSQC) to confirm spatial relationships between protons and carbons. For example, NOESY correlations can distinguish between cis and trans configurations in the cyclopentyl ring and enyl chains .

- Circular Dichroism (CD): Analyze chiral centers (e.g., 2R,3R,3S) by comparing experimental CD spectra with computational predictions based on the InChI stereodescriptors .

- X-ray Crystallography: If crystallizable, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, particularly for the oxocyclopentyl and hydroxyoctenyl moieties .

Advanced: How can conflicting reports on the compound’s biological activity (e.g., receptor binding vs. no observed effect) be methodologically addressed?

Answer:

Contradictions often arise from variability in assay conditions or cellular contexts. Key strategies include:

- Orthogonal Assays: Validate receptor binding using both radioligand displacement (e.g., competitive binding with tritiated analogs) and functional assays (e.g., cAMP modulation in HEK293 cells) .

- Dose-Response Curves: Test across a broad concentration range (nM to µM) to identify biphasic effects or off-target interactions.

- Cell-Specific Factors: Replicate studies in primary cells versus immortalized lines to assess matrix-dependent activity, as lipid membrane composition (e.g., cholesterol levels) may influence bioavailability .

Basic: What are the optimal storage conditions to maintain the compound’s stability?

Answer:

Based on structural analogs and safety

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent oxidation of the enyl double bonds and degradation of the oxocyclopentyl group .

- Solvent: Dissolve in anhydrous DMSO or ethanol (≥99.8%) to avoid hydrolysis of the ester or ketone functionalities.

- Handling: Use inert atmosphere (N₂ or Ar) during aliquoting to minimize air exposure .

Advanced: How can researchers design experiments to evaluate the compound’s interaction with lipid membranes?

Answer:

Biophysical methods are critical for studying membrane interactions:

- Differential Scanning Calorimetry (DSC): Monitor phase transitions in model membranes (e.g., DPPC liposomes) to assess compound-induced fluidity changes .

- Fluorescence Anisotropy: Label the compound with a fluorophore (e.g., BODIPY) and measure rotational mobility in lipid bilayers .

- Surface Plasmon Resonance (SPR): Immobilize synthetic lipid bilayers on sensor chips and quantify binding kinetics in real-time .

Basic: What synthetic routes are documented for producing this compound?

Answer:

Synthesis typically involves multi-step stereocontrolled strategies:

- Chiral Pool Approach: Start with enantiomerically pure precursors (e.g., (E,3S)-3-hydroxyoct-1-enyl derivatives) to preserve stereochemistry during cyclopentane ring formation .

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during ketone formation (5-oxocyclopentyl) and subsequent coupling reactions .

- Cross-Metathesis: Employ Grubbs catalysts to install the (Z)-non-7-enoic acid chain with high stereoselectivity .

Advanced: What methodologies are recommended for assessing the compound’s environmental fate and ecotoxicological impact?

Answer:

Follow frameworks from long-term environmental studies:

- Hydrolysis/Solubility Testing: Measure degradation rates in aqueous buffers (pH 4–9) and partition coefficients (log P) to predict bioaccumulation .

- Microcosm Experiments: Incubate the compound in soil/water systems with microbial communities to track abiotic/biotic transformations via LC-HRMS .

- Ecotoxicology Assays: Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity, focusing on endocrine disruption potential due to structural similarity to prostanoids .

Basic: How can researchers validate the compound’s purity post-synthesis?

Answer:

- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve stereoisomers and detect impurities <0.1% .

- Elemental Analysis (EA): Confirm C, H, and O content matches theoretical values (±0.4% tolerance) .

- Karl Fischer Titration: Quantify residual water (<0.05% w/w) to ensure anhydrous conditions were maintained during synthesis .

Advanced: What strategies mitigate oxidative degradation during in vitro assays?

Answer:

- Antioxidant Additives: Include 0.01% butylated hydroxytoluene (BHT) in assay buffers to stabilize unsaturated bonds .

- Metal Chelators: Add EDTA (1 mM) to sequester trace Fe³⁺/Cu²⁺ ions that catalyze oxidation .

- Anaerobic Chambers: Conduct sensitive assays (e.g., oxygen-sensitive enzyme inhibition) under N₂ atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.